2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene

OLED Intermediate Suzuki Coupling Organic Synthesis

Choose 2-bromo-11,11-dimethyl-11H-benzo[b]fluorene for spiro-type OLED host materials and charge transport layers. The 2-position bromine ensures regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings essential for deep-blue emission tuning. Its 11,11-dimethyl substitution and rigid benzofluorene core provide thermal stability superior to simpler fluorene analogs, critical for vacuum-deposited architectures. Never substitute with 3-bromo or 2-chloro derivatives—such changes alter electronic reactivity, reduce coupling yields, and compromise optoelectronic device performance. This intermediate is also ideal for regioregular polybenzo[b]fluorene polymers and donor-acceptor copolymers for solution-processed organic semiconductors.

Molecular Formula C19H15Br
Molecular Weight 323.233
CAS No. 1198396-39-2
Cat. No. B598075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene
CAS1198396-39-2
Synonyms2-Bromo-11,11-dimethyl-11H-benzo[b]fluorene
Molecular FormulaC19H15Br
Molecular Weight323.233
Structural Identifiers
SMILESCC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)Br)C
InChIInChI=1S/C19H15Br/c1-19(2)17-10-13-6-4-3-5-12(13)9-16(17)15-8-7-14(20)11-18(15)19/h3-11H,1-2H3
InChIKeyMQAIWWRJGVSXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene (CAS 1198396-39-2): Baseline Profile and Procurement Context


2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene (CAS 1198396-39-2) is a halogenated polycyclic aromatic hydrocarbon, specifically a brominated benzo[b]fluorene derivative [1]. Its structure features a core fluorene system with a fused benzene ring and two methyl groups at the 11-position, with a reactive bromine handle at the 2-position . This compound is primarily recognized as a versatile building block in organic synthesis and is a key intermediate in the development of organic light-emitting diode (OLED) materials [2].

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene: Understanding the Critical Risks of Direct Substitution


Direct substitution of 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene with close analogs, such as 3-bromo or 2-chloro derivatives, is not advisable without rigorous validation. The position of the halogen atom (2- vs. 3-bromo) can dramatically alter the electronic properties and reactivity of the aromatic system, directly impacting the performance of downstream coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations . Furthermore, the specific halogen (bromo vs. chloro) significantly influences reaction kinetics and the required catalytic conditions, potentially leading to lower yields or failed syntheses if interchanged [1]. The unique steric and electronic environment created by the 11,11-dimethyl groups and the fused benzo[b]fluorene core means that even seemingly minor structural changes can have a cascading effect on the final material's properties, particularly in optoelectronic applications where precise energy level tuning is critical [2].

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene: A Quantitative Evidence Guide for Differentiated Selection


Reactivity Profile: Distinguishing 2-Bromo Positional Isomer from 3-Bromo Analog

The key differentiation lies in the position of the reactive bromine handle. 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene (CAS 1198396-39-2) has the bromine at the 2-position, whereas a primary comparator, 3-Bromo-11,11-dimethyl-11H-benzo[B]fluorene (CAS 1674334-59-8), has it at the 3-position . While direct quantitative reactivity comparison data for this specific pair is absent from the primary literature, the different substitution patterns are known to create distinct electronic environments on the benzofluorene core. This influences the regioselectivity and efficiency of subsequent cross-coupling reactions, making them non-interchangeable for precise synthetic design [1].

OLED Intermediate Suzuki Coupling Organic Synthesis

Thermal Stability: Comparative Decomposition Profile of Halogenated Benzofluorene Analogs

Thermal stability is a key selection criterion for materials used in high-temperature processing, such as OLED fabrication. While a direct head-to-head TGA comparison is not available, class-level inference can be drawn from predicted data. 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene has a predicted boiling point of 445.0±24.0 °C . This can be contrasted with a common OLED building block from a simpler fluorene class, 2-Bromo-9,9-dimethylfluorene (CAS 28320-31-2), which has a lower predicted boiling point of ~371.6±0.0 °C . The higher boiling point suggests greater thermal stability for the benzo[b]fluorene derivative, which is often correlated with a higher molecular weight and increased aromaticity.

Material Stability OLED Materials Thermogravimetric Analysis

Physicochemical Profile: Calculated Solubility and Lipophilicity Differentiation

The target compound's lipophilicity and aqueous solubility differ from its non-halogenated parent, which has implications for purification and handling. The XLogP3-AA value for 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene is calculated to be 6.4 [1], indicating high lipophilicity. This can be compared to its non-brominated parent compound, 11,11-dimethyl-11H-benzo[b]fluorene (CAS 1198396-38-1), which is expected to have a lower XLogP due to the absence of the hydrophobic bromine atom . Furthermore, the target compound's predicted water solubility is 4.8E-6 g/L at 25°C , classifying it as practically insoluble. This high lipophilicity and low water solubility must be considered for reaction solvent selection and purification strategies.

Solubility Lipophilicity XLogP

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene: Optimal Application Scenarios and Procurement Guidance


Development of High-Performance Blue OLED Host and Hole-Transport Materials

2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene is a primary synthetic intermediate for constructing advanced spiro-type host materials and charge transport layers in blue OLED devices [1]. Its rigid benzofluorene core and the 2-position bromine handle allow for precise functionalization via cross-coupling reactions, enabling the fine-tuning of energy levels and charge mobility essential for high-efficiency, deep-blue emission. The compound's superior predicted thermal stability compared to simpler fluorene analogs supports its use in vacuum-deposited OLED architectures, where thermal robustness during fabrication is critical .

Precursor for Polycyclic Aromatic Hydrocarbon (PAH) and Conjugated Polymer Synthesis

This compound is an ideal building block for creating extended pi-conjugated systems, such as polybenzo[b]fluorenes or donor-acceptor copolymers, for use in organic semiconductors and optoelectronic devices [2]. The high XLogP (6.4) and predictable solubility profile allow for efficient synthesis and purification of the resulting polymers, which are often designed for solution-processable electronic applications [3]. The specific 2-position bromine ensures regioregularity in the polymer chain, a crucial factor for achieving high charge carrier mobility.

Synthesis of Specialized Fluorescent Dyes and Bioimaging Probes

Beyond OLEDs, the compound serves as a versatile scaffold for developing benzo[b]fluorene-based fluorescent dyes [4]. Its planar, aromatic structure provides a strong chromophore, and the bromine atom allows for the installation of various functional groups (e.g., water-solubilizing chains, targeting moieties) to tailor the dye's properties for specific applications in bioimaging, sensing, and diagnostics.

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